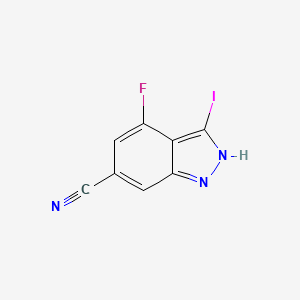

4-Fluoro-3-iodo-1H-indazole-6-carbonitrile

Overview

Description

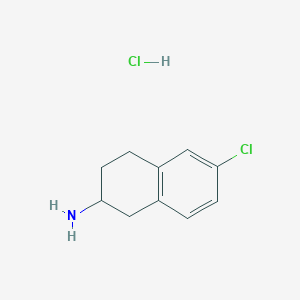

“4-Fluoro-3-iodo-1H-indazole-6-carbonitrile” is a chemical compound with the CAS Number: 1082041-46-0 . It has a molecular weight of 287.03 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

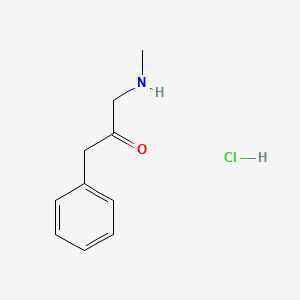

The InChI code for “this compound” is 1S/C8H3FIN3/c9-5-1-4 (3-11)2-6-7 (5)8 (10)13-12-6/h1-2H, (H,12,13) .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have been synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

Synthesis of Novel Organic Compounds

Research in the field of heterocyclic chemistry has led to the development of novel synthesis methods for indazole derivatives, which are valuable for their wide range of biological activities. For instance, the synthesis of fluorine-containing N-benzyl-1,2,3-triazoles and N-methyl-pyrazoles from conjugated alkynes has been reported, demonstrating the utility of fluoro substituted propynenitriles in producing heterocyclic compounds with potential biological applications (Rao et al., 2006). Furthermore, indazole regioisomers have been synthesized and evaluated for their anti-microbial activity, showcasing the synthesis of pyrimidine fused indazole derivatives and their biological evaluations (Yakaiah et al., 2008).

Antitumor Activity

Indazole derivatives have also been explored for their antitumor activities. For example, the compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized and found to inhibit the proliferation of certain cancer cell lines, highlighting the potential of indazole derivatives in cancer therapy (Hao et al., 2017).

Synthesis and Biological Evaluation

The development and biological evaluation of various indazole derivatives have been a significant area of research, leading to the discovery of compounds with potential antimicrobial, antifungal, and anticancer activities. For example, novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, which were then screened for their in vitro antimicrobial activity, demonstrating the wide-ranging potential of these compounds in biologically relevant applications (Puthran et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303, H313, H315, H319, H333, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

- However, indazole-containing heterocyclic compounds, like 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile, have been studied for their medicinal applications. They are known to interact with various cellular components, including kinases and receptors .

Target of Action

Mode of Action

properties

IUPAC Name |

4-fluoro-3-iodo-2H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FIN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQGAAULVMSHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464725.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)